

## A Comparative Crystallographic Analysis of 2-(Dimethylaminomethylene)cyclohexanone Derivatives

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the X-ray crystallographic data of two representative **2-(dimethylaminomethylene)cyclohexanone** derivatives: 2-((dimethylamino)methylene)-5,5-dimethylcyclohexane-1,3-dione and (2E)-2-[4-(dimethylamino)benzylidene]-5-methylcyclohexanone. These compounds are of significant interest in medicinal chemistry and materials science due to their versatile chemical nature and potential biological activities. This document summarizes their key structural features, presents a side-by-side comparison of their crystallographic parameters, and details the experimental protocols for their synthesis and crystal structure determination.

## **Comparative Crystallographic Data**

The following table summarizes the key crystallographic data for the two title compounds, allowing for a direct comparison of their solid-state structures.



| Parameter                     | 2-<br>((dimethylamino)methylen<br>e)-5,5-<br>dimethylcyclohexane-1,3-<br>dione                        | (2E)-2-[4-<br>(dimethylamino)benzyliden<br>e]-5-methylcyclohexanone  |
|-------------------------------|---|--|
| Chemical Formula              | C11H17NO2   | C16H21NO   |
| Molecular Weight              | 195.26 g/mol  | 243.34 g/mol   |
| Crystal System                | Monoclinic  | Monoclinic   |
| Space Group                   | P21/c   | C2/c   |
| Unit Cell Dimensions          | a = 5.9245(2) Åb = 17.7243(6)<br>Åc = 10.2915(4) Å $\alpha$ = 90° $\beta$ = 95.352(1)° $\gamma$ = 90° | a = 20.3655(16) Åb =<br>7.6148(7) Åc = 18.2999(16) Å $\alpha$<br>= 90° $\beta$ = 99.254(3)° $\gamma$ = 90° |
| Unit Cell Volume              | 1075.97(7) Å <sup>3</sup>   | 2801.0(4) ų  |
| Z                             | 4   | 8  |
| Cyclohexane Ring Conformation | Not explicitly stated, but expected to be distorted due to the dione functionality.                   | Half-chair   |
| Dihedral Angle                | -   | 41.74(16)° (between the cyclohexanone and benzene rings)   |

### **Structural Insights**

The crystallographic data reveals distinct structural features for each derivative. 2- ((dimethylamino)methylene)-5,5-dimethylcyclohexane-1,3-dione, with its dicarbonyl functionality, is expected to impose significant conformational constraints on the cyclohexyl ring. In contrast, (2E)-2-[4-(dimethylamino)benzylidene]-5-methylcyclohexanone adopts a half-chair conformation for its cyclohexanone ring.[1] The dihedral angle of 41.74(16)° between the cyclohexanone and the appended benzene ring in the latter indicates a twisted arrangement between these two moieties.[1]



# **Experimental Protocols**Synthesis and Crystallization

1. 2-((dimethylamino)methylene)-5,5-dimethylcyclohexane-1,3-dione:

This derivative was synthesized by the reaction of 5,5-dimethylcyclohexane-1,3-dione with dimethylformamide-dimethylacetal (DMF-DMA) in dry xylene.[2] While the specific crystallization method for obtaining single crystals for X-ray diffraction is not detailed in the available literature, slow evaporation of a suitable solvent or recrystallization from a solvent mixture are common techniques for such compounds.

2. (2E)-2-[4-(dimethylamino)benzylidene]-5-methylcyclohexanone:

An aqueous solution of 10% NaOH (10 ml) was added to a solution of 3-methylcyclohexanone (0.02 mol) and 4-N,N-dimethylaminobenzaldehyde (0.02 mol) in 40 ml of absolute ethanol. The mixture was stirred for 2 hours and then left to stand overnight. Upon the addition of ice-cold water, a dark-yellow solid precipitated. This solid was filtered, washed with ice-cold water, and dried. Single crystals suitable for X-ray diffraction were obtained by recrystallizing the product from an ethyl acetate solution, which yielded yellow blocks after seven days.[1]

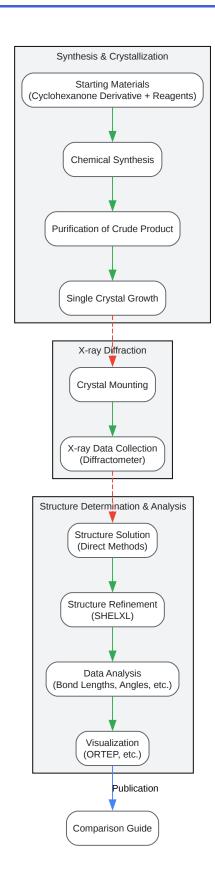
#### X-ray Data Collection and Structure Refinement

For both compounds, X-ray diffraction data was collected using a Bruker APEXII CCD diffractometer.[1][2] The structures were solved by direct methods and refined using the SHELXL software package.[1] For (2E)-2-[4-(dimethylamino)benzylidene]-5-methylcyclohexanone, hydrogen atoms were positioned geometrically and refined using a riding model.[1]

## Visualizing the Crystallographic Workflow

The following diagram illustrates the general workflow for the X-ray crystallographic analysis of the **2-(dimethylaminomethylene)cyclohexanone** derivatives discussed.





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Caption: General workflow for X-ray crystallographic analysis.



### **Logical Relationship of Key Steps**

The following diagram outlines the logical progression from obtaining a crystalline sample to the final structural analysis and interpretation.



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Caption: Logical flow from crystal to final structural data.

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#### References

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